molecular formula C17H19NO5S B2907456 methyl 4-[(2-hydroxy-3-phenylpropyl)sulfamoyl]benzoate CAS No. 1396865-59-0

methyl 4-[(2-hydroxy-3-phenylpropyl)sulfamoyl]benzoate

Cat. No.: B2907456
CAS No.: 1396865-59-0
M. Wt: 349.4
InChI Key: UKOUJVOGHNXCMZ-UHFFFAOYSA-N
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Description

Methyl 4-(N-(2-hydroxy-3-phenylpropyl)sulfamoyl)benzoate is a chemical compound that belongs to the class of sulfonamide derivatives This compound is characterized by the presence of a benzoate ester group, a sulfonamide group, and a hydroxy-phenylpropyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(2-hydroxy-3-phenylpropyl)sulfamoyl]benzoate typically involves the reaction of 4-sulfamoylbenzoic acid with 2-hydroxy-3-phenylpropylamine. The reaction is carried out in the presence of a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the sulfonamide bond. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(N-(2-hydroxy-3-phenylpropyl)sulfamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in ether at low temperatures.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a primary alcohol.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

Methyl 4-(N-(2-hydroxy-3-phenylpropyl)sulfamoyl)benzoate has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(N-(2-hydroxy-3-phenylpropyl)sulfamoyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit cPLA2α with high potency makes it a valuable compound in the development of anti-inflammatory agents.

Properties

IUPAC Name

methyl 4-[(2-hydroxy-3-phenylpropyl)sulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c1-23-17(20)14-7-9-16(10-8-14)24(21,22)18-12-15(19)11-13-5-3-2-4-6-13/h2-10,15,18-19H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKOUJVOGHNXCMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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